7-bromo-4-chloro-9H-pyrimido[4,5-b]indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-chloro-9H-pyrimido[4,5-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClN3/c11-5-1-2-6-7(3-5)15-10-8(6)9(12)13-4-14-10/h1-4H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKLBFLEKNFYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=C2C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300026-95-2 | |
| Record name | 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 9h Pyrimido 4,5 B Indole Derivatives
Multi-Step Synthetic Routes to the Pyrimido[4,5-b]indole Scaffold
The construction of the fundamental 9H-pyrimido[4,5-b]indole core is traditionally accomplished through multi-step sequences that build the pyrimidine (B1678525) ring onto a pre-existing indole (B1671886) framework. mssm.edu A common pathway begins with derivatives of indole, such as ethyl-2-amino-1H-indole carboxylate. nih.gov
One established route involves the following key steps:
Indole Formation : Synthesis of an indole precursor, like ethyl-2-amino-1H-indole carboxylate, which can be prepared from the reduction of ethyl 2-cyano-2-(2-nitrophenyl)acetate. nih.gov
Pyrimidine Ring Cyclization : The indole precursor is then cyclized, for instance, in formamide, to yield a 9H-pyrimido[4,5-b]indol-4-ol intermediate. nih.gov
Halogenation : To introduce reactive handles for further functionalization, the hydroxyl group at the 4-position is converted to a chloride. This is typically achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃), resulting in the formation of 4-chloro-9H-pyrimido[4,5-b]indole. nih.govnih.gov
Subsequent bromination of the indole ring at the 7-position would then be required to complete the synthesis of the target compound, 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole. These multi-step routes, while effective, often involve harsh reagents and multiple purification steps. mdpi.com
Expedited Synthesis Strategies for Halogenated Pyrimido[4,5-b]indoles
To streamline the synthesis of halogenated pyrimido[4,5-b]indoles, which are crucial precursors to this compound, researchers have focused on more direct methods. These strategies often involve the use of halogenated starting materials from the outset. For example, beginning a synthetic sequence with a bromo-substituted indole derivative allows for the direct construction of the pyrimido[4,5-b]indole scaffold with the bromine atom already in place, thereby reducing the number of synthetic steps.
A representative expedited approach involves the cyclocondensation of a substituted indole with a reagent that provides the necessary atoms for the pyrimidine ring. Treating compounds like 2,5-substituted-4-chloro-pyrimido[4,5-b]indoles with appropriate arylamines via nucleophilic displacement is a key final step in many syntheses. nih.gov
Green Chemistry Approaches to Pyrimido[4,5-b]indole Synthesis
In line with the principles of sustainable chemistry, significant effort has been directed towards developing more environmentally benign synthetic methods. These approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.
Four-Component Reaction Systems
A notable green strategy is the development of four-component reactions that allow for the construction of the pyrimido[4,5-b]indole scaffold in a single pot. mdpi.comresearchgate.net One such method utilizes indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the sole nitrogen source under transition-metal-free conditions. mdpi.comresearchgate.net In this process, four new carbon-nitrogen bonds are formed in one pot through a [4+2] annulation reaction, promoted by iodine and iodide additives. mdpi.com This approach is highlighted by its use of ammonium iodide to provide both nitrogen atoms for the pyrimidine ring. mdpi.com The reaction demonstrates good functional group tolerance and a wide substrate scope. mdpi.com
Electrochemical Synthesis Techniques
Electrochemical synthesis offers a powerful and green alternative to traditional chemical oxidants and reductants. thieme-connect.comresearchgate.net A practical, one-pot electrochemical synthesis of pyrimido[4,5-b]indole derivatives has been developed. oup.comoup.com This method involves the electrochemical oxidation of catechols in the presence of 2,4-diamino-6-hydroxypyrimidine (B22253) in an aqueous medium. oup.comoup.com The electrochemically generated o-benzoquinone participates in a Michael-type addition reaction. oup.comoup.com This technique is advantageous as it proceeds in high yields, uses an aqueous solution, avoids toxic reagents or catalysts, and exhibits high atom economy under ambient conditions. oup.comoup.com
Transition Metal-Catalyzed Functionalization and Cross-Coupling Reactions for Pyrimido[4,5-b]indole Derivatization
The halogen atoms on the this compound scaffold serve as versatile handles for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed reactions are particularly prominent in this area. mssm.edu
Suzuki-Miyaura Coupling : This reaction is widely used to form new carbon-carbon bonds by coupling the halogenated scaffold with various aryl or heteroaryl boronic acids. nih.gov For instance, the bromine at the 7-position can be selectively coupled under specific palladium catalyst and ligand conditions to introduce a wide array of substituents.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of the 4-chloro position of the pyrimido[4,5-b]indole core with a diverse range of primary and secondary amines, amides, and other nitrogen nucleophiles. beilstein-journals.org The choice of phosphine (B1218219) ligand is critical for the reaction's success and scope. wikipedia.org
Sonogashira Coupling : This reaction enables the formation of carbon-carbon bonds between the halogenated scaffold and terminal alkynes, providing access to alkynylated derivatives. mdpi.com
These cross-coupling reactions offer a modular approach to derivatization, allowing for the late-stage functionalization of the core structure. The chemoselectivity of these reactions—for example, reacting the more labile bromine atom before the chlorine atom—can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions.
| Coupling Reaction | Catalyst/Ligand System (Example) | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Aryl/Heteroaryl Boronic Acids | C-C |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Amines, Amides | C-N |
| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal Alkynes | C-C (sp) |
Functional Group Tolerance and Substrate Scope in Pyrimido[4,5-b]indole Synthesis
The utility of any synthetic methodology is largely defined by its tolerance for various functional groups and its applicability across a wide range of substrates. Modern synthetic methods for pyrimido[4,5-b]indoles have been optimized to be compatible with a diverse array of chemical functionalities.
In the context of four-component reactions, the synthesis has shown good tolerance for both electron-donating and electron-withdrawing groups on the aromatic aldehyde component. mdpi.com Halogen substituents such as chloro and bromo groups are well-tolerated, which is particularly valuable as they provide sites for subsequent transition-metal-catalyzed modifications. mdpi.com
Similarly, transition metal-catalyzed cross-coupling reactions on the pyrimido[4,5-b]indole scaffold have been refined to accommodate a broad substrate scope. The development of specialized phosphine ligands in Buchwald-Hartwig amination has expanded the range of compatible amines and aryl halides, allowing for couplings that were previously challenging. wikipedia.org The choice of base and solvent system can also be tailored to protect sensitive functional groups present on the coupling partners. beilstein-journals.org This high degree of functional group tolerance is critical for the efficient synthesis of complex molecules and for applications in medicinal chemistry and materials science.
| Synthetic Method | Tolerated Functional Groups (Examples) | Limitations/Incompatible Groups |
|---|---|---|
| Four-Component Synthesis | -Cl, -Br, -F, -OCH₃, -CF₃, -CN | Alkyl or cycloalkyl aldehydes may not be suitable. mdpi.com |
| Buchwald-Hartwig Amination | Esters, ketones, ethers, nitriles (with appropriate base/ligand selection) | Highly acidic protons (e.g., -OH, -COOH) may require protection. |
| Suzuki-Miyaura Coupling | Wide range including amides, esters, and nitro groups | Sterically hindered substrates may react slowly. |
Structure Activity Relationship Sar Investigations of Pyrimido 4,5 B Indole Derivatives
Impact of Substitutions on the Pyrimidine (B1678525) Ring (e.g., C-2, C-4 positions) on Biological Activity
The pyrimidine portion of the pyrimido[4,5-b]indole core offers key positions for modification, primarily at the C-2 and C-4 locations, which directly influence interactions with biological targets.
At the C-2 position , the nature of the substituent is critical for microtubule depolymerizing activity. Studies comparing different groups have shown that a 2-amino (2-NH₂) or a 2-methyl (2-Me) group confers potent activity. nih.gov In contrast, replacing these with a hydrogen atom (2-H) leads to a significant decrease in potency, with one 2-H analog showing approximately a tenfold reduction in both cell proliferation inhibition and microtubule depolymerizing assays. nih.gov This suggests that the size and electronic nature of the substituent at the C-2 position are important for optimal interaction with tubulin. nih.gov The 2-amino group, in particular, is thought to be important for activity, as its protection with a pivaloyl group results in an inactive compound, indicating that a free 2-NH₂ group may be required for key interactions, such as hydrogen bonding, within the target's binding site. semanticscholar.org
The C-4 position is typically substituted with an amine, often an arylamine, introduced via nucleophilic displacement of a 4-chloro precursor. nih.govnih.gov The orientation and substitution of this aryl ring are paramount for biological activity. Further substitution on the nitrogen of the C-4 amine (N4) with small alkyl groups, such as a methyl group, has been shown to be favorable. semanticscholar.org An N4-methyl group can restrict the rotation of both the C4–N4 bond and the bond connecting the nitrogen to the aryl ring, which can lock the molecule in a more favorable conformation for binding. semanticscholar.org The introduction of a larger ethyl group at the N4-position was also explored to understand the effect of steric bulk at this position on biological activity. semanticscholar.org
| Compound Series | C-2 Substituent | Relative Potency | Reference |
|---|---|---|---|
| Pyrimido[4,5-b]indole-4-amines | -NH₂ | High | nih.gov |
| Pyrimido[4,5-b]indole-4-amines | -CH₃ | High (comparable to -NH₂) | nih.gov |
| Pyrimido[4,5-b]indole-4-amines | -H | Low (~10-fold less potent) | nih.gov |
Effects of Halogenation on the Indole (B1671886) Moiety (e.g., Bromo and Chloro Substitutions at C-7, C-5 positions) on Biological Efficacy
Halogenation of the indole ring system is a common strategy to modulate the physicochemical properties and biological activity of pyrimido[4,5-b]indole derivatives. The position and nature of the halogen substituent can have profound and sometimes counterintuitive effects.
A chloro group at the C-7 position has been shown to be a key feature for potent inhibition of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). In a series of 7-chloro-9H-pyrimido[4,5-b]indole derivatives, molecular dynamics simulations revealed that the halogen-substituted aromatic ring points towards a hydrophobic region of the kinase's ATP binding site, contributing to stable binding. This highlights the favorable interaction established by a chloro group at this specific position for this particular target.
Conversely, substitutions at the C-5 position of the indole moiety appear to be detrimental to antiproliferative and microtubule depolymerizing activity. nih.gov The replacement of a hydrogen at C-5 with a methyl group (5-Me) resulted in an 11- to 15-fold decrease in potency. nih.gov The effect was even more dramatic with a chloro substitution (5-Cl), which led to a 263-fold loss of antiproliferative potency and a complete lack of effect on cellular microtubules at the tested concentrations. nih.gov This starkly negative impact suggests that the C-5 position is located in a sterically or electronically intolerant region of the colchicine (B1669291) binding site on tubulin. nih.gov
| Scaffold | Position | Substituent | Biological Target/Assay | Effect on Efficacy | Reference |
|---|---|---|---|---|---|
| 9H-pyrimido[4,5-b]indole | C-7 | -Cl | GSK-3β Inhibition | Favorable for potent inhibition | |
| Pyrimido[4,5-b]indole-4-amine | C-5 | -Cl | Antiproliferative Activity | Highly detrimental (263-fold potency loss) | nih.gov |
| Pyrimido[4,5-b]indole-4-amine | C-5 | -CH₃ | Antiproliferative Activity | Detrimental (15-fold potency loss) | nih.gov |
Significance of N9-Substitutions on the Pyrimido[4,5-b]indole Core
The N9 position of the indole ring, which bears a hydrogen in the parent scaffold, is a critical interaction point for many biological targets. Molecular modeling studies have shown that the N9-H group can act as a hydrogen bond donor, forming a crucial interaction with hinge region residues (such as Cys917) in the ATP binding site of receptor tyrosine kinases. This interaction helps to anchor the pyrimido[4,5-b]indole ring in the adenine (B156593) binding portion of the active site.
Given this role, substitution at the N9 position would be expected to significantly alter biological activity by removing this key hydrogen bonding capability. The synthesis of N9-methyl derivatives has been reported, demonstrating that this position is synthetically accessible for modification. While direct comparisons of biological activity are not always detailed, SAR studies on related pyrimido[5,4-b]indoles (an isomeric scaffold) have shown that substitution at the corresponding nitrogen position (N5) with short alkyl groups can be beneficial. In that series, N5-methylation was found to reduce the cytotoxicity of the compounds while preserving their TLR4 agonist activity. This suggests that N9-alkylation could be a valuable strategy for modulating the therapeutic index of pyrimido[4,5-b]indole derivatives by reducing off-target toxicity without compromising desired activity.
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of pyrimido[4,5-b]indole derivatives, particularly the orientation of the C-4 arylamine substituent, is a major determinant of their biological activity. For microtubule depolymerizing agents, it is hypothesized that conformational restriction of this N4-aryl group can be favorable for activity. nih.govsemanticscholar.org
Proton NMR and molecular modeling studies have been employed to understand the structural basis for the activity of these compounds. nih.govnih.gov These analyses have shown that introducing structural constraints can lock the molecule into a bioactive conformation. For instance, incorporating the N4-aryl group into a rigid ring system like a 1,2,3,4-tetrahydroquinoline (B108954) moiety was used to restrict bond rotation. nih.gov Additionally, as noted previously, the introduction of a methyl group on the N4-amine can also serve to restrict the rotation of the C4-N4 and N4-C1' bonds, thereby limiting the conformational freedom of the pendent phenyl ring. semanticscholar.org This conformational restriction is thought to enhance binding affinity by reducing the entropic penalty upon binding to the target protein and by optimizing interactions within the binding pocket, such as the colchicine site on tubulin. semanticscholar.org
Stereochemical Effects on Structure-Activity Relationships in Pyrimido[4,5-b]indole Derivatives
Stereochemistry can play a defining role in the biological activity of chiral pyrimido[4,5-b]indole derivatives. The spatial arrangement of substituents can dictate how a molecule fits into a chiral binding site on a protein target.
This is clearly demonstrated in a series of GSK-3β inhibitors based on the 7-chloro-9H-pyrimido[4,5-b]indole scaffold. The initial hit compound, derived from tofacitinib, featured a substituted piperidine (B6355638) ring attached at the C-4 position with a specific (3R,4R) stereochemistry. Subsequent optimization efforts that focused on this piperidine moiety underscored the importance of its three-dimensional structure. A successful "rigidization" approach, which locked the conformation of the substituent, led to the synthesis of (3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrile. This specific diastereomer displayed a potent IC₅₀ value of 130 nM on GSK-3β, highlighting that precise control over the stereochemical and conformational properties of the C-4 substituent is essential for achieving high-potency inhibitors.
Molecular Mechanisms of Action for Pyrimido 4,5 B Indole Compounds
Kinase Inhibition Mechanisms
Pyrimido[4,5-b]indole derivatives have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. Their inhibitory activity is often attributed to their ability to bind to the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of downstream substrates.
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is associated with various diseases, including neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov A number of 9H-pyrimido[4,5-b]indole derivatives have been identified as potent GSK-3β inhibitors. nih.govnih.gov
Research has shown that the 7-chloro-9H-pyrimido[4,5-b]indole scaffold can stably interact with the backbone of hinge residues Asp133 and Val135 within the ATP binding site of GSK-3β. mdpi.com The halogen-substituted aromatic ring of the scaffold orients towards a hydrophobic region of the kinase. mdpi.com Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the pyrimido[4,5-b]indole core can significantly impact inhibitory potency. For instance, the introduction of an amide bond in certain derivatives proved to be an effective strategy to enhance metabolic stability while maintaining or improving inhibitory activity. nih.govnih.gov
One study highlighted the development of enantiopure 9H-pyrimido[4,5-b]indoles as nanomolar GSK-3β inhibitors. nih.govnih.gov Specifically, (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one exhibited a half-maximal inhibitory concentration (IC50) of 360 nM. nih.gov This research underscores the importance of stereochemistry in the design of potent and selective GSK-3β inhibitors based on this scaffold.
| Compound | Target | IC50 (nM) |
| (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one | GSK-3β | 360 |
| (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | GSK-3β | 480 |
This table summarizes the inhibitory activity of selected pyrimido[4,5-b]indole compounds against GSK-3β.
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com Mitogen-activated protein kinase kinases (MKKs), such as MKK4 and MKK7, are key components of these pathways. nih.gov
A 9-H-pyrimido[4,5-b]ind-6-ol-based scaffold has been identified as a dual inhibitor of MKK4 and MKK7. nih.gov MKK4 and MKK7 are the only two known kinases in the MKK family that activate c-Jun N-terminal kinase (JNK), while MKK4 also phosphorylates p38 MAPK. nih.gov The development of inhibitors targeting these kinases is of significant interest for therapeutic interventions in diseases where these pathways are dysregulated, such as cancer and inflammatory conditions. nih.govresearchgate.net
Receptor tyrosine kinases (RTKs) are cell surface receptors that play a pivotal role in cellular signaling and are frequently implicated in the pathogenesis of cancer. researchgate.net The 9H-pyrimido[4,5-b]indole scaffold has been explored for its potential to inhibit various RTKs.
Studies have reported the development of 9H-pyrimido[4,5-b]indole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. acs.orgacs.org Furthermore, this scaffold has been utilized to create dual inhibitors of RET (Rearranged during transfection) and TRK (Tropomyosin receptor kinase) receptor tyrosine kinases. nih.govnih.gov These dual inhibitors are being investigated for their potential to overcome resistance mechanisms that can arise with selective inhibitors. nih.govnih.gov While not explicitly detailing the 7-bromo-4-chloro substitution, this research demonstrates the versatility of the pyrimido[4,5-b]indole core in targeting a range of RTKs.
Bromodomain and Extra-Terminal Domain (BET) proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. Substituted 9H-pyrimido[4,5-b]indoles have been disclosed as inhibitors of BET bromodomains. google.comwipo.int These compounds are being investigated for their potential in treating conditions that are responsive to BET bromodomain inhibition, with a particular focus on cancer. google.comwipo.int
Pyruvate dehydrogenase kinases (PDHKs) are key enzymes in the regulation of glucose metabolism. The core structure of 9H-pyrimido[4,5-b]indoles has been identified in inhibitors of PDHKs. mdpi.com A patent application describes novel pyrimido[4,5-b]indole derivatives as inhibitors of PDHK1, which may be useful for the treatment of diseases that respond to the inhibition of this enzyme, such as cancer and autoimmune disorders. google.com
Microtubule Dynamics Disruption and Depolymerizing Agent Mechanisms
Microtubules are dynamic cytoskeletal polymers that are essential for various cellular functions, including cell division, motility, and intracellular transport. nih.gov Disruption of microtubule dynamics is a validated strategy for cancer chemotherapy.
Several N4-(substituted phenyl)-N4-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines have been synthesized and identified as potent microtubule disrupting agents. nih.gov These compounds have been shown to depolymerize microtubules and exhibit low nanomolar potency against various cancer cell lines. nih.gov Mechanistic studies have demonstrated that these compounds inhibit tubulin polymerization and the binding of [3H]colchicine to tubulin, suggesting that they act at the colchicine-binding site. nih.gov
Further research has led to the design and synthesis of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug-resistant cells. nih.govnih.gov Molecular modeling studies have been employed to understand the structural basis for the microtubule depolymerizing activity of these compounds, indicating that the pyrimido[4,5-b]indole scaffold makes hydrophobic interactions within the colchicine (B1669291) site of tubulin. nih.gov Interestingly, some 5-chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2,4-diamines have been identified as "Janus compounds" that exhibit both microtubule depolymerizing and stabilizing effects, depending on the concentration. semanticscholar.org
DNA Gyrase B (GyrB) and Topoisomerase IV (ParE) Inhibition in Bacterial Systems
Derivatives of the pyrimido[4,5-b]indole scaffold have been identified as potent inhibitors of bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit). These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents.
The mechanism of inhibition involves the compound binding to the ATP-binding site of the GyrB and ParE subunits. This binding event prevents the hydrolysis of ATP, which is a crucial step for the catalytic cycle of these enzymes. By blocking the ATPase activity, the pyrimido[4,5-b]indole inhibitors effectively lock the enzyme in a state where it cannot perform its function of managing DNA supercoiling and decatenation.
Research has led to the development of novel series of amide-linked pyrimido[4,5-b]indol-8-amine inhibitors of these bacterial enzymes. These compounds have demonstrated high potency against Gram-positive bacteria and mycobacteria, including drug-resistant clinical isolates of Mycobacterium tuberculosis. Furthermore, optimization of this scaffold has yielded derivatives with broad-spectrum activity against both Gram-positive and Gram-negative pathogens, a significant challenge in antibiotic development due to the permeability issues of the Gram-negative bacterial membrane.
Interactive Data Table: Pyrimido[4,5-b]indole Derivatives as GyrB/ParE Inhibitors
| Derivative Class | Target(s) | Mechanism of Action | Key Findings | References |
|---|---|---|---|---|
| Amide-linked pyrimido[4,5-b]indol-8-amines | Bacterial Type II Topoisomerases (DNA Gyrase, Topoisomerase IV) | Inhibition of ATPase activity of GyrB/ParE subunits. | Potent activity against Gram-positive bacteria and Mycobacterium tuberculosis. | nih.gov |
| GP-1 and related derivatives | GyrB/ParE | ATP-competitive inhibition. | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant Acinetobacter baumannii. | nih.gov |
MDM2 Inhibition and p53 Pathway Restoration
The Mouse Double Minute 2 (MDM2) protein is a crucial negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby disabling a key pathway for apoptosis and cell cycle arrest. Pyrimido[4,5-b]indole derivatives have been investigated as inhibitors of the MDM2-p53 interaction.
The mechanism of action for these compounds is to block the p53-binding pocket on the MDM2 protein. By occupying this pocket, the pyrimido[4,5-b]indole derivative prevents MDM2 from binding to p53. This inhibition stabilizes p53, allowing its levels to rise within the cancer cell, which in turn restores its tumor-suppressive functions, including the induction of apoptosis.
Novel hybrid structures combining the pyrimido[4,5-b]indole scaffold with other pharmacophores, such as 1,2,4-oxadiazole (B8745197), have been developed as MDM2 inhibitors. These hybrid molecules have shown promise in restoring the normal function of p53 and have demonstrated cytotoxicity against cancer cell lines like MCF-7.
Aryl Hydrocarbon Receptor (AhR) Antagonism and Associated Cellular Pathways
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating responses to environmental toxins, as well as modulating immune responses and cell development. While direct studies on 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole as an AhR antagonist are not prominent in the available literature, the core indole (B1671886) structure is a well-documented scaffold for AhR ligands.
Various indole-based compounds, including microbial catabolites of tryptophan, can act as either agonists or antagonists of AhR in a context-specific manner. Upon ligand binding, AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences to regulate gene expression. Indole derivatives can compete with endogenous or exogenous ligands for binding to AhR, thereby antagonizing its activation. For instance, some microbial tryptophan catabolites have shown a dose-dependent antagonistic effect against AhR activation by known agonists. This suggests that the indole nucleus within the pyrimido[4,5-b]indole structure could potentially interact with the AhR, though specific activity for this particular scaffold requires further investigation.
Toll-Like Receptor 4 (TLR4) Agonism and Immune Pathway Modulation
Toll-Like Receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines and interferons.
Interestingly, substituted pyrimido[5,4-b]indoles, isomers of the pyrimido[4,5-b]indole scaffold, have been identified as potent and selective TLR4 agonists. A cell-based high-throughput screen revealed these small molecules as potent activators of NF-κB through TLR4 stimulation. Computational studies suggest that these compounds bind primarily to the MD-2 co-receptor, which forms a complex with TLR4 to recognize ligands. By acting as TLR4 agonists, these pyrimido-indole derivatives can stimulate innate immune cells, making them potential candidates for use as vaccine adjuvants or immune modulators. Synthetic modifications to the scaffold can differentially modulate the downstream signaling, skewing the response towards either NF-κB-dependent cytokines or type I interferon-associated pathways.
Other Enzyme Inhibition Profiles (e.g., Thymidylate Synthase)
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which disrupts DNA replication and repair, ultimately causing cell death. This makes TS a well-established target for cancer chemotherapy.
Certain substituted pyrimido[4,5-b]indoles have been designed and evaluated as inhibitors of human thymidylate synthase (hTS). These compounds were found to be potent inhibitors of hTS at submicromolar levels. The proposed mechanism involves the pyrimido[4,5-b]indole scaffold interacting with the enzyme's active site. In some designs, these molecules were engineered to be dual inhibitors, also targeting receptor tyrosine kinases like VEGFR-2, to combine cytotoxic and antiangiogenic effects in a single agent.
Interactive Data Table: Summary of Molecular Mechanisms
| Target/Pathway | Mechanism | Biological Outcome | Scaffold | References |
|---|---|---|---|---|
| DNA Gyrase B / Topoisomerase IV | ATP-competitive inhibition | Antibacterial activity | Pyrimido[4,5-b]indole | nih.gov |
| MDM2-p53 Interaction | Inhibition of protein-protein interaction | p53 stabilization, apoptosis | Pyrimido[4,5-b]indole | mdpi.com |
| Aryl Hydrocarbon Receptor (AhR) | Ligand binding (potential antagonism) | Modulation of gene expression, immune response | Indole (core structure) | nih.gov |
| Toll-Like Receptor 4 (TLR4) | Agonism (via MD-2 binding) | Innate immune activation, cytokine production | Pyrimido[5,4-b]indole | |
| Thymidylate Synthase (TS) | Enzyme inhibition | Disruption of DNA synthesis, cytotoxicity | Pyrimido[4,5-b]indole |
Spectrum of Biological Activities Exhibited by Pyrimido 4,5 B Indole Derivatives
Anticancer and Cytotoxic Activity in Research Models
Derivatives of the 9H-pyrimido[4,5-b]indole scaffold have been extensively explored as kinase inhibitors, a key strategy in modern cancer therapy. nih.gov These compounds have shown activity against various protein kinases that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Research has identified 9H-pyrimido[4,5-b]indole derivatives as dual inhibitors of RET and TRKA kinases. nih.gov Aberrant signaling from these kinases is a known driver in several cancers, including lung and thyroid cancers. nih.gov The development of dual inhibitors based on this scaffold may offer a therapeutic advantage in tumors with corresponding genetic backgrounds or as a strategy to overcome resistance to more selective inhibitors. nih.govnih.gov
Furthermore, the 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold was designed to selectively inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Certain compounds from this series demonstrated potent and selective VEGFR-2 inhibition, comparable to the multi-kinase inhibitor sunitinib (B231) in whole-cell assays. nih.gov Molecular modeling suggests these compounds bind to the ATP-binding site of the kinase, with the pyrimido[4,5-b]indole ring occupying the adenine-binding portion. nih.gov
Other research has focused on developing broad-spectrum anticancer agents. Novel pyrido[3,4-b]indoles, a related structural class, have shown potent activity against a wide range of human cancer cell lines, including those from pancreatic, lung, breast, and colon cancers, with IC50 values in the nanomolar range. longdom.org Additionally, benzofuran–indole (B1671886) hybrids have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against mutations common in non-small-cell lung cancer. mdpi.com
Table 1: Anticancer Activity of Selected Pyrimido[4,5-b]indole Derivatives and Related Compounds
| Compound Class | Target(s) | Cancer Model(s) | Key Findings |
|---|---|---|---|
| 9H-pyrimido[4,5-b]indole derivatives | RET, TRKA | Cancers with aberrant RET/TRK activity | Dual inhibition of RET and TRKA phosphorylation, leading to G1 cell cycle arrest and loss of cell viability. nih.gov |
| 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines | VEGFR-2 | - | Potent and selective inhibition of VEGFR-2, comparable to sunitinib. nih.gov |
| Pyrido[3,4-b]indoles | MDM2 (putative) | Pancreatic, lung, breast, colon, melanoma, prostate cancer cell lines | Broad-spectrum antiproliferative activity with IC50 values as low as 80-200 nM; induces G2/M cell cycle arrest. longdom.org |
| Benzofuran-indole hybrids | EGFRL858R/T790M | Non-small-cell lung cancer (NSCLC) cells (H1975) | Potent inhibition of mutant EGFR, suggesting a potential therapeutic for resistant NSCLC. mdpi.com |
Anti-inflammatory and Immunoregulatory Potentials
The pyrimidoindole framework is recognized for its potential in modulating immune responses. researchgate.net Research into related scaffolds has identified compounds that act as ligands for Toll-like receptors (TLRs), which are crucial components of the innate immune system. nih.gov Specifically, pyrimido[5,4-b]indoles (a structural isomer of the core subject) have been identified as selective agonists of TLR4, a receptor that recognizes bacterial lipopolysaccharide and plays a key role in initiating inflammatory responses. nih.gov This activity suggests that compounds based on the pyrimidoindole scaffold could be developed as vaccine adjuvants or immunomodulators. nih.gov While direct studies on the anti-inflammatory properties of 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole are limited in the provided context, the broader class of pyrimidoindoles has been applied in research targeting inflammation. researchgate.net
Antiviral Activity Research (e.g., Hepatitis C Virus, Dengue Virus)
Pyrimido[4,5-b]indole ribonucleosides have emerged as a promising class of compounds in the search for new antiviral agents, particularly against RNA viruses like Dengue virus (DENV) and Hepatitis C virus (HCV). researchgate.netnih.govnih.gov
A series of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides were synthesized and evaluated for their antiviral properties. nih.gov Some of these compounds demonstrated notable activity against Dengue virus. researchgate.netnih.gov Further modifications to the sugar moiety of these nucleoside analogs were explored to enhance selectivity and reduce cytotoxicity. nih.gov This led to the synthesis of 2′-deoxy-2′-fluororibo-, 2′-deoxy-2′-fluoroarabino-, and arabinonucleosides. nih.gov Certain 2′-fluororibo- and 2′-fluoroarabino- derivatives displayed interesting anti-HCV activities with IC50 values ranging from 1.6 to 20 μM, while some of the fluoroarabino compounds also showed activity against Dengue virus. nih.gov
Table 2: Antiviral Activity of Pyrimido[4,5-b]indole Nucleoside Derivatives
| Compound Type | Virus | Activity (EC50 / IC50) | Cell Line |
|---|---|---|---|
| 4-Amino-5-chloro-9-β-D-ribofuranosyl-pyrimido[4,5-b]indole | Dengue Virus | EC50 = 0.85 µM (with cytotoxicity) researchgate.net | - |
| Phenyl-fused pyrimido[4,5-b]indole ribonucleoside | Dengue Virus (DENV2) | EC50 = 0.238 mM researchgate.net | Huh-7 cells |
| 2′-fluororibo- and 2′-fluoroarabinonucleosides | Hepatitis C Virus (HCV) | IC50 = 1.6–20 μM nih.gov | - |
| 2′-fluoroarabinonucleosides | Dengue Virus | IC50 = 10.8–40 μM nih.gov | Vero cells |
Antibacterial Activity Against Multi-Drug Resistant Pathogens
The rise of antibacterial resistance has spurred the search for novel therapeutic agents. nih.gov The pyrimido[4,5-b]indole scaffold has been utilized to develop inhibitors of bacterial DNA gyrase, a type II topoisomerase that is an essential enzyme for bacterial survival and a validated drug target. nih.gov A series of amide-linked pyrimido[4,5-b]indol-8-amine derivatives were found to be highly potent against Gram-positive bacteria and mycobacteria. nih.gov Significantly, these compounds retained excellent potency against a panel of drug-resistant clinical isolates of Mycobacterium tuberculosis. nih.gov
Separately, studies on simpler halogenated indoles have demonstrated their potential as antibacterial and antivirulence agents. frontiersin.org Research on Vibrio parahaemolyticus, a food-borne pathogen, showed that 4-chloroindole (B13527) and 5-chloroindole (B142107) had a minimum inhibitory concentration (MIC) of 50 μg/mL. frontiersin.org The 4-chloroindole derivative, in particular, exhibited a rapid bactericidal effect and caused visible damage to the bacterial cell membrane. frontiersin.org This highlights the importance of the halogen substitution on the indole ring for antibacterial activity. frontiersin.orgnih.gov
Research on Hematopoietic Stem Cell Expansion
The limited number of hematopoietic stem cells (HSCs) in sources like umbilical cord blood is a major challenge for transplantation. nih.gov Pyrimidoindole derivatives have been identified as potent small molecules that can stimulate the ex vivo expansion of human HSCs. nih.govresearchgate.netstemcell.com
A key compound from this class, UM171, was shown to promote the robust expansion of cord blood cells that could reconstitute hematopoiesis long-term in animal models. nih.govresearchgate.net The mechanism of UM171 appears to be independent of the aryl hydrocarbon receptor (AhR) pathway, which is targeted by other HSC expansion agents. nih.govstemcell.com Another related compound, UM729, also enhances the self-renewal of human HSCs in vitro. stemcell.com These findings position pyrimidoindole derivatives as promising candidates to improve the efficacy of HSC transplantation and for applications in gene therapy. nih.govresearchgate.net
Neuroprotective Effects and Applications in Neurodegenerative Disease Research (e.g., Alzheimer's Disease, Parkinson's Disease, Huntington's Chorea)
The pyrimido[4,5-b]indole scaffold has been identified as a promising starting point for the development of therapies for neurodegenerative diseases, particularly Alzheimer's disease. mdpi.comnih.govnih.gov A primary target in this area is Glycogen (B147801) Synthase Kinase-3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's. mdpi.comnih.gov
Researchers have designed and synthesized a series of 7-chloro-9H-pyrimido-[4,5-b]indole-based compounds as GSK-3β inhibitors. mdpi.com Through structural optimization, including a rigidization approach, a derivative was developed that displayed an IC50 value of 130 nM against GSK-3β. nih.gov Further studies focused on amide-based derivatives, leading to compounds with improved metabolic stability and potent GSK-3β inhibition in the nanomolar range. nih.gov For instance, (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one exhibited an IC50 of 360 nM. nih.gov These potent inhibitors were also shown to have minimal cytotoxicity and demonstrated neuroprotective properties in research models. nih.gov The indole scaffold itself is acknowledged for its neuroprotective roles, being a core component of endogenous molecules like serotonin (B10506) and melatonin. nih.gov
Table 3: Activity of Pyrimido[4,5-b]indole Derivatives in Neurodegenerative Disease Models
| Compound | Target | Disease Model | Activity (IC50) | Key Findings |
|---|---|---|---|---|
| 3-(3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrile | GSK-3β | Alzheimer's Disease | 130 nM nih.gov | Potent inhibition and characterized metabolic stability. mdpi.com |
| (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28) | GSK-3β | Alzheimer's Disease | 360 nM nih.gov | Improved metabolic stability, minimal cytotoxicity, and neuroprotective properties. nih.gov |
| (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2) | GSK-3β | Alzheimer's Disease | 480 nM nih.gov | Improved metabolic stability and favorable biological profile. nih.gov |
Computational and Theoretical Chemistry in Pyrimido 4,5 B Indole Research
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of 9H-pyrimido[4,5-b]indole derivatives and identifying key intermolecular interactions that stabilize the ligand-protein complex.
Research on related 9H-pyrimido[4,5-b]indole derivatives has demonstrated the utility of this approach. In studies targeting kinases like RET and Glycogen (B147801) Synthase Kinase-3β (GSK-3β), molecular docking has successfully predicted how the tricyclic core of the pyrimido[4,5-b]indole scaffold anchors itself within the ATP-binding site. A recurrent finding is the formation of critical hydrogen bonds between the pyrimidine (B1678525) portion of the scaffold and the backbone residues of the kinase hinge region. For instance, docking studies of a pyrimido-indole compound in the RET kinase revealed a hydrogen bond with the backbone of Ala108 at the hinge. Similarly, modeling of 7-chloro-9H-pyrimido[4,5-b]indole derivatives within the GSK-3β active site predicted stable hydrogen bonding with hinge residues Asp133 and Val135.
These docking simulations also illuminate how substitutions on the pyrimido[4,5-b]indole core, such as the bromine at the C7 position and various moieties at other positions, can be exploited to achieve greater affinity and selectivity. The models can predict how these substituents occupy specific sub-pockets, such as hydrophobic regions or solvent-exposed channels, guiding the rational design of new analogs with improved target engagement.
Table 1: Predicted Interactions of Pyrimido[4,5-b]indole Scaffolds from Molecular Docking Studies
Molecular Dynamics Simulations for Elucidating Binding Modes and Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the binding pose and the conformational changes of the complex over time. MD simulations are crucial for validating docking results and gaining a deeper understanding of the binding mechanism.
For the 7-chloro-9H-pyrimido[4,5-b]indole series of GSK-3β inhibitors, researchers conducted extensive 1-microsecond (µs) MD simulations for the most potent compounds. These simulations confirmed that the binding mode predicted by docking was stable throughout the simulation period. The critical hydrogen bonds between the pyrimido[4,5-b]indole scaffold and the hinge residues Asp133 and Val135 were maintained, underscoring the scaffold's role as a robust anchor. nih.govnih.govlongdom.org Such simulations provide confidence that the designed inhibitor can maintain its effective binding conformation in a dynamic physiological environment. MD simulations also help to analyze the flexibility of different regions of the protein upon ligand binding and can reveal the role of water molecules in mediating ligand-protein interactions, providing further avenues for inhibitor optimization. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules. nih.gov
While a specific QSAR model for 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole has not been detailed in the reviewed literature, the principles are widely applied to kinase inhibitors and related heterocyclic systems. nih.govnih.gov To develop a QSAR model for this scaffold, a series of analogues would be synthesized and their biological activity (e.g., IC₅₀ values) measured. For each analogue, a wide range of molecular descriptors would be calculated, including:
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific substituent descriptors (e.g., Taft or Charton parameters).
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe molecular branching and shape.
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Kernel-based Partial Least Squares (KPLS), are then used to build an equation linking a subset of these descriptors to the observed activity. nih.govnih.gov For instance, a QSAR study on pyrido[b]indole derivatives successfully used KPLS regression with 2D fingerprint descriptors to create predictive models for anticancer activity. nih.gov Such models can guide the design of new this compound derivatives by prioritizing substitutions that are predicted to enhance biological activity.
Table 2: Representative Molecular Descriptors for QSAR Analysis of Pyrimido[4,5-b]indole Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic properties of a molecule. These methods are used to calculate molecular orbitals, electrostatic potential maps, and reactivity indices, which are fundamental to a molecule's behavior.
For the this compound scaffold, DFT calculations can elucidate several key features. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity in chemical reactions and its ability to participate in charge-transfer interactions with a biological target. The molecular electrostatic potential (MEP) map can visualize electron-rich and electron-deficient regions, identifying likely sites for hydrogen bonding and electrostatic interactions. This is critical for understanding why the pyrimidine nitrogen atoms are common hydrogen bond acceptors.
Furthermore, quantum chemical methods are used to calculate properties like pKa. Datasets related to the development of 7-chloro-9H-pyrimido[4,5-b]indole derivatives include outputs from Jaguar, a quantum chemistry software package, for pKa calculations. uef.fi Knowing the pKa is vital as the ionization state of a molecule at physiological pH dictates its solubility, membrane permeability, and ability to interact with target residues.
In Silico Screening and Lead Optimization Strategies
In silico screening, or virtual screening, is a powerful strategy for identifying promising hit compounds from vast digital libraries, which can contain millions of molecules. These campaigns can be either structure-based, relying on docking the library against a protein target, or ligand-based, searching for molecules with features similar to known active compounds.
The pyrimido[4,5-b]indole scaffold could be identified through such a screening campaign. For example, a high-throughput screen for modulators of NF-κB activation identified the related pyrimido[5,4-b]indole chemotype as a hit. nih.gov Once a hit like this compound is identified, computational chemistry plays a central role in the lead optimization phase.
Guided by the insights from docking, MD simulations, and QSAR models, medicinal chemists can systematically modify the lead compound. For example, if docking studies suggest a nearby unfilled hydrophobic pocket, chemists can design derivatives with appropriate substituents to fill that pocket, potentially increasing binding affinity. If a QSAR model indicates that higher electron density on the indole (B1671886) ring correlates with better activity, electron-donating groups can be introduced. This iterative cycle of computational prediction followed by chemical synthesis and biological testing is a cornerstone of modern drug discovery, allowing for the efficient optimization of potency, selectivity, and pharmacokinetic properties.
Analog Design and Optimization Strategies for Pyrimido 4,5 B Indole Chemical Series
Strategies for Enhancing Metabolic Stability of Pyrimido[4,5-b]indole Compounds
A significant hurdle in the development of pyrimido[4,5-b]indole-based compounds is their susceptibility to rapid metabolic degradation. For instance, 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile, a potent Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitor, was found to undergo swift degradation by human liver microsomes nih.gov. To address this liability, a key strategy involves identifying and modifying metabolic hotspots within the molecule.
One effective approach has been the introduction of an amide bond. This modification serves to eliminate the metabolic hotspot, thereby enhancing the compound's stability. nih.gov In a study focused on developing GSK-3β inhibitors, a series of amide-based derivatives of the parent pyrimido[4,5-b]indole compound were synthesized. This structural alteration proved to be a successful strategy to improve metabolic stability. nih.gov The resulting compounds, such as (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile and (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one, not only exhibited improved metabolic stability but also maintained potent inhibitory activity against GSK-3β. nih.gov
| Compound | Modification | Outcome |
| 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile | - | Rapid degradation by human liver microsomes nih.gov |
| (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | Introduction of an amide bond | Improved metabolic stability nih.gov |
| (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one | Introduction of an amide bond | Improved metabolic stability nih.gov |
Rational Design for Improved Potency and Selectivity
Rational design, guided by structure-activity relationship (SAR) studies and molecular modeling, is a cornerstone for enhancing the potency and selectivity of pyrimido[4,5-b]indole derivatives. By systematically modifying substituents at various positions of the scaffold, researchers can probe the chemical space to identify key structural features that govern biological activity.
In the development of microtubule depolymerizing agents, SAR studies on 9H-pyrimido[4,5-b]indoles revealed that substitutions at the 2-, 4-, and 5-positions significantly influence their antiproliferative potency. For instance, a methyl or amino group at the 2-position was found to be important for activity. nih.govnih.gov Molecular modeling studies of these compounds in the colchicine (B1669291) binding site of tubulin indicated that the pyrimido[4,5-b]indole scaffold forms crucial hydrophobic interactions with key amino acid residues. nih.gov
Similarly, in the design of dual inhibitors for RET and TRK kinases, a focused library of 9H-pyrimido[4,5-b]indole derivatives was synthesized. nih.gov The design strategy involved maintaining the tricyclic warhead, predicted to bind strongly to the RET active site, while altering substituents at the solvent front (R1) and back pocket (R2) to optimize binding affinity. nih.gov This approach, which leverages the principles of Type II kinase inhibitors, led to the identification of a novel scaffold for dual RET/TRK inhibition. nih.gov
| Target | Design Strategy | Key Findings |
| Microtubule Depolymerization | SAR at 2-, 4-, and 5-positions | 2-Me or 2-NH2 substitution is important for activity. nih.govnih.gov |
| RET/TRK Kinase Inhibition | Modification of solvent front and back pocket substituents | Identification of a novel dual inhibitor scaffold. nih.gov |
Development of Hybrid Molecular Structures for Multi-Target Approaches
The development of hybrid molecules, which combine the pyrimido[4,5-b]indole scaffold with other pharmacologically active moieties, represents a promising strategy for creating multi-target agents. This approach can lead to compounds with novel mechanisms of action or improved therapeutic efficacy.
An example of this strategy is the development of novel hybrid structures of pyrimido-indole-oxadiazole as potential MDM2 inhibitors. mui.ac.ir By integrating the pyrimido[4,5-b]indole core with a 1,2,4-oxadiazole (B8745197) moiety, researchers aimed to create molecules that could disrupt the interaction between MDM2 and the tumor suppressor protein p53, a key target in cancer therapy. mui.ac.ir This hybridization strategy seeks to harness the biological activities of both scaffolds to produce a synergistic effect.
Another example involves the design of indole (B1671886)/1,2,4-triazole (B32235) hybrids as tubulin polymerization inhibitors. mdpi.com Inspired by the structure of combretastatin (B1194345) A-4 (CA-4), these hybrids incorporate an indole ring (acting as ring A of CA-4) and a 1,2,4-triazole linker, demonstrating how the pyrimido[4,5-b]indole concept can be extended through the combination of different heterocyclic systems to achieve a desired biological profile. mdpi.com
Bioisosteric Replacements in Pyrimido[4,5-b]indole Scaffold
Bioisosteric replacement is a powerful tool in medicinal chemistry for fine-tuning the physicochemical and pharmacological properties of a lead compound. This strategy involves substituting an atom or a group of atoms with another that has similar steric and electronic features, with the goal of improving potency, selectivity, or metabolic stability.
In the context of the pyrimido[4,5-b]indole scaffold, a notable example of bioisosteric replacement was the substitution of a 4'-methoxy group with a 4'-thiomethyl moiety. nih.gov This modification was designed to explore the bulk tolerance and the importance of hydrogen bonding at this position. nih.gov Such subtle changes can have a profound impact on the compound's interaction with its biological target. While not directly involving the core scaffold, the principle of bioisosteric replacement of an indole moiety has been successfully applied in the development of potent and selective PI3Kδ inhibitors, showcasing the utility of this approach in modulating the properties of indole-containing compounds. researchgate.net
| Original Group | Bioisosteric Replacement | Rationale |
| 4'-Methoxy | 4'-Thiomethyl | To determine bulk tolerance and the importance of hydrogen bonding. nih.gov |
Conformational Restriction as a Design Principle
Conformational restriction is a design strategy used to improve the potency and selectivity of a ligand by reducing its flexibility. By locking the molecule into a specific, biologically active conformation, the entropic penalty of binding to the target is minimized, which can lead to a significant increase in affinity.
This principle has been effectively applied to the pyrimido[4,5-b]indole series. For instance, conformationally restricted analogs were designed by incorporating a bicyclic 6-methoxy-tetrahydroquinoline moiety at the 4-position of the pyrimido[4,5-b]indole scaffold. nih.gov This modification eliminates the rotation around the bond connecting the N4-position to the aryl group, resulting in a more rigid structure. nih.gov The study of these conformationally restricted analogs provided valuable insights into the optimal geometry for binding to tubulin. It was found that while some degree of conformational restriction was tolerated, excessive rigidity, particularly when combined with sterically bulky substituents at the 5-position, could be detrimental to activity. nih.gov
| Strategy | Structural Modification | Impact on Activity |
| Conformational Restriction | Incorporation of a 1,2,3,4-tetrahydroquinoline (B108954) moiety at the N4-position | Marginally decreased potency compared to more flexible analogs, suggesting a balance of rigidity and flexibility is optimal. nih.gov |
| Conformational Restriction with Steric Hindrance | 5-Cl substitution in conjunction with a conformationally restricted N4-aryl group | Substantially decreased activity. nih.gov |
Future Research Directions and Potential Academic Applications for Pyrimido 4,5 B Indoles
Overcoming Research Challenges in Pyrimido[4,5-b]indole Optimization
Despite the promise of pyrimido[4,5-b]indole derivatives, several challenges hinder their development into clinical candidates. A primary obstacle is managing their pharmacokinetic profiles and off-target effects. For instance, some derivatives with potent antibacterial activity have been limited by issues such as inhibition of the hERG (human Ether-à-go-go-Related Gene) channel and poor pharmacokinetics. acs.org Similarly, metabolic instability has been a significant hurdle for derivatives targeting enzymes like Glycogen (B147801) Synthase Kinase-3β (GSK-3β).
Another major challenge is the emergence of drug resistance. In the context of kinase inhibitors, the selective pressure exerted by highly specific drugs often leads to mutations in the target protein, rendering the inhibitor ineffective. nih.gov This necessitates the development of new scaffolds or derivatives with different binding modes to overcome resistance mechanisms. nih.gov Furthermore, for many pyrimido[4,5-b]indole series, a clear understanding of their molecular mechanism of action is lacking, which complicates rational optimization of the compounds. nih.gov
Future optimization strategies will need to address these issues concurrently. Key areas of focus will include:
Improving Metabolic Stability: Modifying metabolically liable sites without compromising potency.
Reducing Off-Target Effects: Enhancing selectivity, particularly to avoid cardiotoxicity associated with hERG inhibition.
Overcoming Resistance: Designing next-generation inhibitors that are effective against known resistance mutations.
Elucidating Mechanisms of Action: Utilizing biochemical and cellular assays to clarify how these compounds exert their effects, thereby enabling more targeted design efforts. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
The versatility of the pyrimido[4,5-b]indole scaffold has been demonstrated by its activity against a diverse range of biological targets. mssm.edu This structural framework has served as a core for developing inhibitors of multiple enzyme families and modulators of cellular pathways, opening up various therapeutic avenues.
Initial and ongoing research has established the pyrimido[4,5-b]indole core in several key areas:
Kinase Inhibition: This is the most explored area, with derivatives targeting Receptor Tyrosine Kinases (RTKs) like RET and TRK for cancer therapy, as well as serine/threonine kinases such as GSK-3β for neurodegenerative diseases. nih.govnih.gov
Antimicrobial Activity: The scaffold has been used to develop potent inhibitors of bacterial DNA gyrase and topoisomerase IV, showing effectiveness against multidrug-resistant Gram-positive pathogens. nih.gov
Immunomodulation: Certain pyrimido[5,4-b]indoles (an isomeric scaffold) have been identified as selective ligands for Toll-like receptor 4 (TLR4), suggesting potential applications as vaccine adjuvants or immune modulators. nih.gov
Other Anticancer Targets: Beyond kinases, the scaffold has shown affinity for targets like tubulin and BET bromodomains. mssm.edu
Future research is poised to expand this target landscape significantly. The structural features of the pyrimido[4,5-b]indole nucleus make it an ideal starting point for exploring other enzyme families, receptors, and protein-protein interactions. Potential new therapeutic areas could include viral infections, inflammatory diseases, and metabolic disorders. mssm.edu A particularly novel application that warrants further investigation is the use of these derivatives in the ex-vivo expansion of hematopoietic stem cells (HSCs), which could have profound implications for transplantation and hematological disorders. nih.gov
| Biological Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | RET, TRKA, GSK-3β, EGFR | Oncology, Neurodegenerative Diseases | nih.gov, nih.gov, mssm.edu |
| Bacterial Topoisomerases | DNA Gyrase (GyrB), ParE | Infectious Diseases | acs.org, nih.gov |
| Immunomodulatory Receptors | Toll-Like Receptor 4 (TLR4) | Immunology, Vaccinology | nih.gov |
| Cytoskeletal Proteins | Tubulin | Oncology | mssm.edu, nih.gov |
| Epigenetic Regulators | BET Bromodomains | Oncology | mssm.edu |
| Stem Cell Regulation | Aryl Hydrocarbon Receptor (Antagonist) | Regenerative Medicine | nih.gov |
Advancements in Asymmetric Synthesis and Stereoselective Approaches for Pyrimido[4,5-b]indoles
The introduction of chiral centers into drug molecules can have a profound impact on their potency, selectivity, and metabolic profile. While much of the synthesis of the pyrimido[4,5-b]indole core produces achiral molecules, the development of derivatives frequently involves the introduction of stereocenters, often on substituents attached at the C4-position.
Currently, the synthesis of enantiopure pyrimido[4,5-b]indole derivatives is typically achieved by coupling the achiral tricyclic core with chiral amines or other enantiomerically pure side chains. This approach, while effective, relies on the availability of the chiral building blocks.
Future advancements in this area should focus on the development of novel asymmetric and stereoselective synthetic methods. Key research directions include:
Catalytic Asymmetric Synthesis: The development of methods for the enantioselective reduction of prochiral precursors or the asymmetric construction of the indole (B1671886) or pyrimidine (B1678525) ring itself would be a significant breakthrough. While not yet applied to this specific tricyclic system, Brønsted acid-catalyzed transfer hydrogenation has been successfully used for the asymmetric synthesis of indolines from indoles, providing a potential conceptual framework. organic-chemistry.org
Diastereoselective Reactions: For derivatives with multiple stereocenters, developing reactions that can control the relative stereochemistry will be crucial for accessing specific diastereomers and exploring their structure-activity relationships (SAR).
Chiral Resolution: Improving techniques for the chromatographic separation of racemates or employing enzymatic resolution could provide more efficient access to enantiopure compounds when asymmetric synthesis is not feasible.
Success in these areas would allow for a more systematic exploration of the effects of stereochemistry on biological activity and could lead to the discovery of more potent and selective drug candidates.
Development of Pyrimido[4,5-b]indole-Based Chemical Probes for Biological Systems
Chemical probes are indispensable tools for studying biological systems, enabling researchers to investigate the function, localization, and interactions of proteins and other biomolecules. The pyrimido[4,5-b]indole scaffold, with its proven biological activity and modifiable structure, is an excellent candidate for development into a range of chemical probes.
The inherent chemical functionality of intermediates like 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole provides convenient handles for chemical modification. The chlorine atom at the C4-position is susceptible to nucleophilic aromatic substitution, allowing for the attachment of various functional groups, while the bromine at C7 can be modified via transition-metal-catalyzed cross-coupling reactions. nih.gov These reactive sites can be used to append:
Reporter Tags: Fluorophores (e.g., BODIPY, fluorescein) or luminescent moieties could be attached to visualize the subcellular localization of the compound and its target. While not yet developed for this scaffold, indole derivatives have been successfully used as fluorescent probes. mdpi.com
Affinity Labels: Photoaffinity groups (e.g., azides, diazirines) could be incorporated to allow for covalent cross-linking to the biological target, facilitating target identification and validation.
Biotin (B1667282) Tags: Attachment of biotin would enable affinity purification of the target protein and its binding partners from cell lysates, helping to elucidate signaling pathways.
The development of such probes would be invaluable for deconvoluting the complex biology associated with pyrimido[4,5-b]indole derivatives. For example, a fluorescently labeled kinase inhibitor could be used in cellular imaging to confirm target engagement and observe its downstream effects in real-time. Similarly, affinity probes could definitively identify the molecular targets responsible for the observed phenotypes, especially in cases where the mechanism of action is unknown. nih.gov
Integration of Artificial Intelligence and Machine Learning in Pyrimido[4,5-b]indole Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating timelines and improving the efficiency of identifying promising drug candidates. mdpi.com These computational tools can be applied to the pyrimido[4,5-b]indole scaffold to enhance various stages of the discovery and design process.
While molecular docking and dynamics simulations are already being used to predict the binding modes of pyrimido[4,5-b]indole derivatives, the application of more advanced AI/ML techniques holds significant future potential. mdpi.com
De Novo Design: Generative AI models can design novel pyrimido[4,5-b]indole derivatives with desired properties. By learning from existing chemical data and structure-activity relationships, these algorithms can propose new molecules that are optimized for potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. youtube.com
Predictive Modeling: ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models from experimental data. These models can rapidly screen virtual libraries of thousands of potential derivatives, prioritizing a smaller, more promising set for chemical synthesis and biological testing, thereby saving time and resources.
Property Prediction: AI tools can predict a wide range of physicochemical and ADMET properties for virtual compounds. This allows researchers to filter out molecules with likely liabilities (e.g., poor solubility, high toxicity, metabolic instability) early in the design phase, increasing the success rate of drug development programs. mdpi.com
By leveraging AI and ML, researchers can more effectively navigate the vast chemical space around the pyrimido[4,5-b]indole core. This data-driven approach will enable the design of more sophisticated and effective molecules, accelerating the journey from initial hit to a viable clinical candidate.
Q & A
Q. What synthetic routes are commonly employed for preparing 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole, and how can reaction conditions be optimized?
The synthesis typically involves sequential halogenation and cyclization steps. For example, intermediates like 4,7-dichloro-9-tosyl-9H-pyrimido[4,5-b]indole (10) are prepared via nucleophilic aromatic substitution (SNAr) using ethyl-2-cyanoacetate and NaH in DMF, followed by reductive cyclization with Zn in acetic acid . Optimization includes controlling temperature (e.g., 80°C for SNAr reactions) and catalyst selection (e.g., Pd/C for hydrogenation). Yield improvements (50–93%) depend on solvent polarity and purification methods like flash chromatography (70:30 ethyl acetate/hexane) .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
Key methods include:
- H/C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and heterocyclic carbons (e.g., pyrimidine C4 at ~160 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H] at m/z 351–427) and purity (>95%) using reverse-phase columns .
- Elemental analysis : Validates C, H, N content (e.g., C: 75.85–82.45%; N: 7.91–16.59%) .
Q. How should researchers handle and store this compound safely in laboratory settings?
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C, away from oxidizers .
- Handling : Use PPE (gloves, goggles) to avoid inhalation/skin contact. Decomposes above 201°C, releasing toxic fumes (e.g., HBr, Cl) .
Advanced Research Questions
Q. How does the bromo-chloro substitution pattern influence biological activity, particularly in kinase or thymidylate synthase inhibition?
The 7-bromo and 4-chloro groups enhance electrophilicity, improving binding to kinase ATP pockets (e.g., VEGFR-2, PDGFR-β) and thymidylate synthase. In COLO-205 xenografts, analogs with these substituents achieved 76% tumor growth inhibition (TGI) at 35 mg/kg, outperforming standard inhibitors . Computational docking studies suggest halogen interactions with hydrophobic residues (e.g., Leu840 in VEGFR-2) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays. Chlorine substituents reduce oxidative metabolism, enhancing half-life in vivo .
- Solubility optimization : Use PEG-400/DMF co-solvents (as in ) to improve bioavailability. LogP values >3.5 correlate with tissue penetration but may reduce aqueous solubility .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with dual kinase/TS inhibitory effects?
Key modifications include:
Q. What experimental models are suitable for evaluating the compound’s antiangiogenic and cytotoxic effects?
- In vitro : HUVEC proliferation assays for antiangiogenesis; MTT assays on cancer cell lines (e.g., COLO-205, MCF-7) for cytotoxicity .
- In vivo : Xenograft mice with tumor volume measurement and immunohistochemistry (CD31 for angiogenesis) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in SNAr reactions during synthesis?
Q. What computational tools predict the compound’s interaction with novel targets (e.g., COVID-19 Mpro)?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to Mpro active sites (PDB: 6LU7). Halogen bonds with His41/Cys145 residues suggest inhibitory potential .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
Q. How do analytical artifacts (e.g., degradation products) confound purity assessments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
